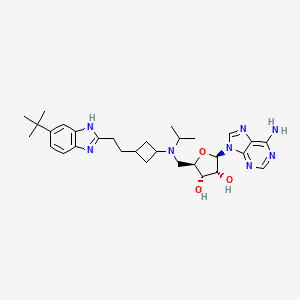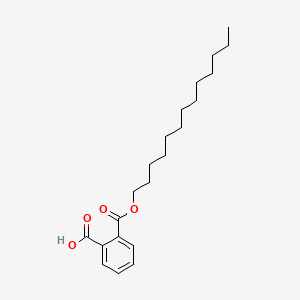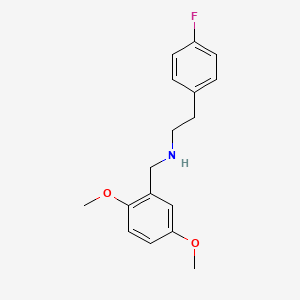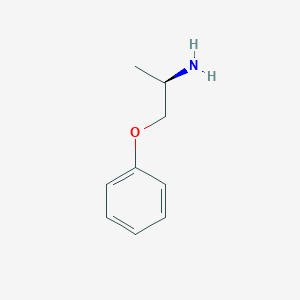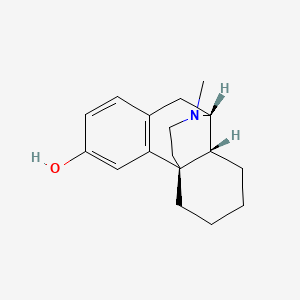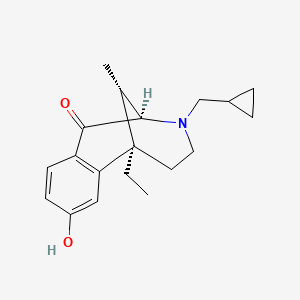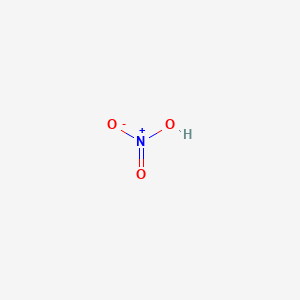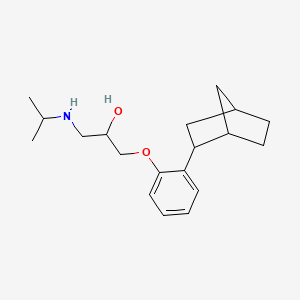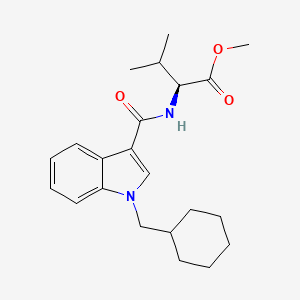
Mmb-chmica
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(1-cyclohexylmethyl)-1H-indol-3-yl]carbonyl-L-valinate, commonly known as Mmb-chmica, is a synthetic cannabinoid. It is a designer drug that mimics the effects of naturally occurring cannabinoids found in cannabis. This compound is known for its potent psychoactive properties and has been identified in various drug seizures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mmb-chmica involves several steps. The starting material is typically indole, which undergoes a series of chemical reactions to form the final product. The key steps include:
Cyclohexylmethylation: Indole is reacted with cyclohexylmethyl chloride in the presence of a base to form 1-(cyclohexylmethyl)-1H-indole.
Carbonylation: The intermediate is then reacted with phosgene to introduce the carbonyl group, forming 1-(cyclohexylmethyl)-1H-indole-3-carbonyl chloride.
Valination: The final step involves reacting the carbonyl chloride with L-valine methyl ester to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Mmb-chmica undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the indole ring or the cyclohexylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated and halogenated derivatives of this compound. These derivatives can have different pharmacological properties compared to the parent compound .
Applications De Recherche Scientifique
Mmb-chmica has several scientific research applications:
Mécanisme D'action
Mmb-chmica exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues. This binding activates the receptors, leading to a cascade of intracellular signaling pathways that result in the psychoactive effects associated with cannabinoids. The molecular targets include G-protein coupled receptors, which modulate neurotransmitter release and neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
AMB-CHMICA: Structurally similar to Mmb-chmica, with slight variations in the chemical structure.
MDMB-CHMICA: Another synthetic cannabinoid with similar pharmacological properties.
AMB-FUBINACA: Shares structural similarities with this compound but has different metabolic and pharmacokinetic profiles.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. It has a high affinity for cannabinoid receptors, making it more potent than some other synthetic cannabinoids. Additionally, its metabolic profile differs from similar compounds, leading to unique metabolites that can be used as biomarkers in forensic analysis .
Propriétés
Numéro CAS |
1971007-94-9 |
|---|---|
Formule moléculaire |
C22H30N2O3 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H30N2O3/c1-15(2)20(22(26)27-3)23-21(25)18-14-24(13-16-9-5-4-6-10-16)19-12-8-7-11-17(18)19/h7-8,11-12,14-16,20H,4-6,9-10,13H2,1-3H3,(H,23,25)/t20-/m0/s1 |
Clé InChI |
ROWZIXRLVUOMCJ-FQEVSTJZSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |
SMILES canonique |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B8270094.png)
